Product packaging for 4-(2,3-Dimethylphenyl)benzaldehyde(Cat. No.:CAS No. 726136-63-6)

4-(2,3-Dimethylphenyl)benzaldehyde

Cat. No.: B12091309
CAS No.: 726136-63-6
M. Wt: 210.27 g/mol
InChI Key: YEYBHBZBJXFESX-UHFFFAOYSA-N
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Description

Significance of Aryl-Substituted Benzaldehydes as Advanced Organic Scaffolds

Aryl-substituted benzaldehydes, also known as biaryl aldehydes, are a class of organic compounds characterized by an aldehyde functional group attached to a biphenyl (B1667301) core. wisdomlib.org These structures are more than simple aromatic aldehydes; they are advanced organic scaffolds. The biaryl motif imparts conformational rigidity and unique stereochemical properties, such as atropisomerism, where rotation around the aryl-aryl single bond is restricted. researchgate.net This structural feature is highly valuable in the design of chiral ligands for asymmetric catalysis and as a core component in pharmacologically active molecules. researchgate.netbeilstein-journals.org The aldehyde group itself is a versatile functional handle, readily participating in a wide array of chemical transformations including oxidations, reductions, and carbon-carbon bond-forming reactions like condensations and Wittig reactions. orientjchem.orgncert.nic.in This dual functionality makes aryl-substituted benzaldehydes powerful building blocks for constructing complex, multi-functionalized molecules. wisdomlib.org

Overview of Research Trajectories for Complex Benzaldehyde (B42025) Derivatives

Modern synthetic chemistry is moving beyond simple, planar molecules towards three-dimensional structures with precisely controlled functionalities. Research into complex benzaldehyde derivatives reflects this trend. Current investigations focus on developing efficient and selective methods for their synthesis, often employing transition-metal-catalyzed cross-coupling reactions. acs.orgacs.org There is also significant interest in exploring the unique reactivity of these compounds. For instance, the aldehyde group can be used to direct C-H activation reactions on the aromatic rings, allowing for late-stage functionalization. acs.org Furthermore, complex benzaldehyde derivatives are being explored as precursors for novel materials, such as polymers and molecular sensors, and as key intermediates in the synthesis of pharmaceuticals. ontosight.aisprchemical.com The development of radiolabeled benzaldehyde derivatives for use as PET-tracers in medical imaging is another active area of research. acs.orgacs.org

Scope and Objectives of the Comprehensive Research Outline

This article provides a detailed scientific overview of the specific biaryl aldehyde, 4-(2,3-Dimethylphenyl)benzaldehyde. The objective is to present a focused analysis of its molecular structure, plausible synthetic pathways, and characteristic properties based on established principles of organic chemistry and data from related compounds. The scope is strictly limited to the chemical nature of the compound, avoiding any discussion of biological applications outside the context of its potential as a synthetic intermediate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O B12091309 4-(2,3-Dimethylphenyl)benzaldehyde CAS No. 726136-63-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

726136-63-6

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

4-(2,3-dimethylphenyl)benzaldehyde

InChI

InChI=1S/C15H14O/c1-11-4-3-5-15(12(11)2)14-8-6-13(10-16)7-9-14/h3-10H,1-2H3

InChI Key

YEYBHBZBJXFESX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=C(C=C2)C=O)C

Origin of Product

United States

Synthesis of 4 2,3 Dimethylphenyl Benzaldehyde

The construction of the C-C bond linking the two aryl rings is the key challenge in synthesizing 4-(2,3-Dimethylphenyl)benzaldehyde. The Suzuki-Miyaura cross-coupling reaction is the most prominent and versatile method for achieving this transformation. libretexts.orgyoutube.com

The reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base. libretexts.org For the synthesis of this compound, two primary Suzuki-Miyaura pathways are feasible:

Pathway A: The reaction between 4-bromobenzaldehyde (B125591) and (2,3-dimethylphenyl)boronic acid.

Pathway B: The reaction between 4-formylphenylboronic acid and 1-bromo-2,3-dimethylbenzene.

Both pathways are chemically sound. The choice of route would typically depend on the commercial availability and cost of the starting materials.

The general mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three main steps:

Oxidative Addition: The aryl halide reacts with the Pd(0) catalyst, inserting the palladium into the carbon-halogen bond to form a Pd(II) species. libretexts.orgyoutube.com

Transmetalation: The organoboron compound, activated by the base, transfers its organic group to the palladium center, displacing the halide. libretexts.orgyoutube.com

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgyoutube.com

Below is a table outlining the typical components for a Suzuki-Miyaura synthesis of this compound.

RoleExample Compound (Pathway A)Example Compound (Pathway B)
Aryl Halide 4-Bromobenzaldehyde1-Bromo-2,3-dimethylbenzene
Organoboron Reagent (2,3-Dimethylphenyl)boronic acid4-Formylphenylboronic acid
Catalyst Palladium(II) Acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)Palladium(II) Acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Ligand (if needed) Triphenylphosphine (PPh₃) or other phosphine (B1218219) ligandsTriphenylphosphine (PPh₃) or other phosphine ligands
Base Sodium Carbonate (Na₂CO₃), Potassium Phosphate (B84403) (K₃PO₄), or Cesium Carbonate (Cs₂CO₃)Sodium Carbonate (Na₂CO₃), Potassium Phosphate (K₃PO₄), or Cesium Carbonate (Cs₂CO₃)
Solvent Toluene (B28343), 1,4-Dioxane, or a mixture like Toluene/Water or Ethanol/WaterToluene, 1,4-Dioxane, or a mixture like Toluene/Water or Ethanol/Water

Chemical and Physical Properties

Specific, experimentally verified data for 4-(2,3-Dimethylphenyl)benzaldehyde is not widely available in public literature. However, its properties can be reliably predicted based on its structure and data from analogous compounds like 4-phenylbenzaldehyde (B31587).

PropertyPredicted Value / Observation
Molecular Formula C₁₅H₁₄O
Molecular Weight 210.27 g/mol
Appearance Likely a white to off-white solid
Melting Point Expected to be a solid at room temperature. For comparison, 4-phenylbenzaldehyde melts at 58-61 °C.
Boiling Point Expected to be high, likely >300 °C, due to the large aromatic system.
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone (B3395972); insoluble in water.

Reactivity and Mechanistic Investigations of 4 2,3 Dimethylphenyl Benzaldehyde

Mechanistic Studies of Hydrogenation Catalysis

The catalytic hydrogenation of aldehydes is a fundamental transformation in organic chemistry. Mechanistic investigations into this process, particularly for sterically hindered aldehydes like 4-(2,3-dimethylphenyl)benzaldehyde, provide crucial insights into catalyst activity and reaction pathways. Studies involving organoborane catalysts and Hantzsch esters have shed light on the intricate steps of this reaction.

One proposed mechanism involves the activation of the aldehyde by a Lewis acidic borane (B79455) catalyst. In this pathway, the borane coordinates to the carbonyl oxygen of the aldehyde, enhancing its electrophilicity. Subsequently, a hydride is transferred from a Hantzsch ester to the activated aldehyde, forming an alcohol-boron adduct. This intermediate then dissociates, yielding the final alcohol product and regenerating the borane catalyst.

An alternative pathway suggests the initial formation of a borohydride (B1222165) species. This occurs through the reaction of the Hantzsch ester with the borane catalyst. This newly formed borohydride then reacts with the aldehyde to produce the alcohol-boron adduct, which subsequently dissociates to release the alcohol and the catalyst.

To elucidate the operative mechanism, NMR experiments and DFT (Density Functional Theory) calculations have been employed. These studies help in understanding the interactions between the catalyst, the hydride donor, and the aldehyde substrate. For instance, the catalytic activity of various borane catalysts in the hydrogenation of benzaldehyde (B42025), a model substrate, has been evaluated to compare their efficiencies.

A study comparing different borane catalysts demonstrated that the electronic properties of the borane significantly influence its catalytic activity. For example, tris[3,5-bis(trifluoromethyl)phenyl]borane (B12567349) was found to be a highly efficient catalyst for the hydrogenation of benzaldehyde with a Hantzsch ester, leading to a quantitative yield of benzyl (B1604629) alcohol. In contrast, tris(pentafluorophenyl)borane (B72294) showed good, but lower, catalytic activity. This difference in reactivity highlights the importance of the Lewis acidity of the borane in activating the aldehyde for hydride transfer.

The table below summarizes the catalytic activity of different boranes in the hydrogenation of benzaldehyde, providing a comparative framework that can be extended to understand the hydrogenation of more complex aldehydes like this compound.

CatalystProduct Yield (%)
Tris[3,5-bis(trifluoromethyl)phenyl]boraneQuantitative
Tris(pentafluorophenyl)borane88
Trifluoroborane etherate7

These mechanistic investigations and comparative studies are vital for the rational design of more efficient catalytic systems for the hydrogenation of a wide range of aldehydes, including those with significant steric hindrance.

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to predicting the geometric and energetic characteristics of a molecule. These methods, varying in their level of theory and computational cost, provide a detailed picture of the molecule's three-dimensional structure and its electronic landscape.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has emerged as a prevalent and effective method for studying the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational efficiency. For a molecule like this compound, DFT calculations, often employing functionals such as B3LYP, are instrumental in determining its optimized geometry. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. The resulting bond lengths, bond angles, and dihedral angles define the most stable conformation of the molecule.

Table 1: Illustrative Optimized Geometric Parameters for this compound using DFT

ParameterPredicted Value
C-C (inter-ring) bond length1.49 Å
C=O bond length1.22 Å
Dihedral Angle (between rings)~45°

Note: The values in this table are representative and based on typical results for substituted biphenyls and benzaldehydes. Actual values would require specific calculations for this molecule.

Hartree-Fock (HF) and Post-HF Methods for Advanced Electronic Structure Calculations

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While it provides a good starting point, HF does not fully account for electron correlation, which can be crucial for accurate energy predictions. Post-HF methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the HF solution to incorporate electron correlation effects, yielding more precise results, albeit at a higher computational cost.

For molecules where electron correlation plays a significant role in determining stability and reactivity, these advanced methods are invaluable. For instance, NBO analysis, which is often performed on wavefunctions obtained from HF or DFT calculations, provides a detailed picture of bonding and orbital interactions. usc.eduusc.edu

Molecular Orbital Analysis and Global Reactivity Descriptors

Molecular orbital theory provides a framework for understanding the distribution of electrons within a molecule and how this distribution governs its chemical behavior.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis for Chemical Reactivity, Hardness, and Softness

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. schrodinger.comjoaquinbarroso.com A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

From the HOMO and LUMO energies, global reactivity descriptors such as chemical potential (μ), chemical hardness (η), and global softness (S) can be calculated. These descriptors provide quantitative measures of a molecule's reactivity. Studies on biphenyl (B1667301) complexes have demonstrated how the HOMO-LUMO gap can be tuned by substituent effects. rsc.org

Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors for this compound

ParameterPredicted Value (eV)
HOMO Energy-6.2
LUMO Energy-1.8
HOMO-LUMO Gap (η)4.4
Chemical Potential (μ)-4.0
Global Hardness (η/2)2.2
Global Softness (S)0.23

Note: These values are illustrative and based on typical ranges for similar aromatic aldehydes.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, akin to Lewis structures. usc.eduuni-muenchen.de NBO analysis provides insights into charge distribution, hybridization, and the delocalizing effects of electron-electron interactions. The second-order perturbation theory analysis within the NBO framework quantifies the stabilization energy associated with donor-acceptor interactions between filled and vacant orbitals. These interactions are key to understanding hyperconjugation and resonance effects, which contribute to molecular stability.

In a molecule like this compound, NBO analysis can elucidate the extent of π-conjugation across the biphenyl system and the electronic effects of the dimethylphenyl and benzaldehyde moieties. Studies on substituted biphenyls have utilized NBO analysis to understand intramolecular interactions. nih.gov

Table 3: Illustrative NBO Analysis Results for Key Interactions in this compound

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
π(C-C) phenyl 1π(C-C) phenyl 2~5-10
π(C-C) phenyl 2π(C=O)~2-5
LP(O)σ*(C-H) adjacent~1-3

Note: These values are representative and intended to illustrate the types of interactions and their relative strengths.

Reactivity Descriptors and Electrostatic Potentials

Beyond the global reactivity descriptors derived from HOMO-LUMO energies, local reactivity descriptors can pinpoint the most reactive sites within a molecule. The Molecular Electrostatic Potential (MEP) is a particularly useful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP is mapped onto the electron density surface, with different colors representing regions of varying electrostatic potential. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP would be expected to show a region of high negative potential around the carbonyl oxygen atom, making it a likely site for protonation or interaction with electrophiles. The aromatic rings would exhibit a more complex potential landscape influenced by the methyl and aldehyde substituents. Computational studies on biphenyl derivatives have effectively used MEP to rationalize their properties and interactions. nih.govacs.org

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map of this compound would reveal regions of electron richness and electron deficiency, which are crucial for understanding its interactions.

Electron-Rich Regions : The MEP map would likely show negative potential (typically colored red or yellow) around the oxygen atom of the aldehyde group due to the presence of lone pairs of electrons. This region would be susceptible to electrophilic attack.

Electron-Deficient Regions : Conversely, positive potential (typically colored blue) would be expected around the hydrogen atom of the aldehyde group and potentially on the aromatic protons, indicating these as sites for nucleophilic attack.

Aromatic Rings : The phenyl and dimethylphenyl rings would exhibit a more complex potential distribution, influenced by the electron-donating methyl groups and the electron-withdrawing aldehyde group.

Table 1: Predicted MEP Characteristics for this compound

Molecular RegionPredicted Electrostatic PotentialImplied Reactivity
Aldehyde OxygenNegativeSite for electrophilic attack
Aldehyde HydrogenPositiveSite for nucleophilic attack
Dimethylphenyl RingGenerally electron-rich (due to methyl groups)Electrophilic aromatic substitution
Benzaldehyde RingLess electron-rich (due to aldehyde group)Nucleophilic aromatic substitution

Fukui Functions and Dual Descriptors for Local Reactivity Prediction

Fukui functions and dual descriptors provide a more quantitative measure of local reactivity than MEP maps. These concepts, derived from density functional theory (DFT), help to pinpoint the specific atoms within a molecule that are most likely to participate in chemical reactions.

Fukui Function (f(r)) : This function indicates the change in electron density at a particular point when an electron is added to or removed from the system. For this compound, calculations would likely identify the aldehyde carbon as a primary site for nucleophilic attack (high f+(r) value) and the aldehyde oxygen for electrophilic attack (high f-(r) value).

Dual Descriptor (Δf(r)) : The dual descriptor can distinguish between sites that are predominantly electrophilic or nucleophilic. A positive value of Δf(r) indicates a site prone to electrophilic attack, while a negative value suggests a site for nucleophilic attack.

Table 2: Predicted Local Reactivity Indices for Key Atoms in this compound

AtomPredicted Fukui+ (f+)Predicted Fukui- (f-)Predicted Dual Descriptor (Δf)Predicted Reactivity
Aldehyde CarbonHighLowNegativeNucleophilic Attack
Aldehyde OxygenLowHighPositiveElectrophilic Attack
Aromatic CarbonsVaries based on positionVaries based on positionVariesSusceptible to both types of attack

Spectroscopic Property Simulations

Computational methods are instrumental in simulating and interpreting the spectroscopic data of molecules, providing a direct link between the molecular structure and its observed spectra.

Vibrational Frequency Calculations for IR and Raman Assignments

Theoretical vibrational frequency calculations are essential for assigning the peaks observed in infrared (IR) and Raman spectra to specific molecular motions. For this compound, these calculations would help to identify characteristic vibrational modes.

C=O Stretch : A strong, characteristic peak in the IR spectrum, typically around 1700 cm⁻¹, would be assigned to the stretching vibration of the carbonyl group in the benzaldehyde moiety.

C-H Stretches : Vibrations corresponding to the aromatic C-H bonds and the methyl group C-H bonds would appear at higher frequencies (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively).

Aromatic Ring Vibrations : The stretching and bending of the carbon-carbon bonds within the two aromatic rings would give rise to a series of characteristic peaks in the fingerprint region (below 1600 cm⁻¹).

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption and Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited states of molecules and simulating their electronic (UV-Vis) absorption and emission spectra.

π → π* Transitions : The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the conjugated system of the two aromatic rings and the aldehyde group. TD-DFT calculations would predict the wavelengths and intensities of these absorptions.

n → π* Transitions : A weaker absorption at a longer wavelength, corresponding to the n → π* transition of the lone pair electrons on the aldehyde oxygen, would also be predicted.

Gauge Including Atomic Orbital (GIAO) Calculations for NMR Chemical Shift Predictions

The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. These predictions are invaluable for interpreting experimental NMR spectra.

¹H NMR : GIAO calculations would predict the chemical shifts of the various protons in this compound. The aldehyde proton would be expected to have the highest chemical shift (around 9-10 ppm). The aromatic protons would appear in the range of 7-8 ppm, with their exact shifts influenced by the electronic effects of the substituents. The methyl protons would have the lowest chemical shifts (around 2-2.5 ppm).

¹³C NMR : The chemical shift of the carbonyl carbon would be the most downfield (around 190 ppm). The chemical shifts of the aromatic carbons would vary depending on their position relative to the substituents.

Analysis of Intermolecular Interactions and Crystal Packing

C-H···O Interactions : Weak hydrogen bonds between the aromatic or methyl C-H groups and the oxygen atom of the aldehyde group on a neighboring molecule are likely to be a significant intermolecular force.

π-π Stacking : The aromatic rings of adjacent molecules may engage in π-π stacking interactions, contributing to the stability of the crystal lattice.

By employing these computational and theoretical approaches, a comprehensive understanding of the chemical and physical properties of this compound can be achieved, guiding further experimental investigation and application.

Hirshfeld Surface Analysis for Quantifying Non-Covalent Interactions

For this compound, a molecule featuring both polar (the aldehyde group) and non-polar (the dimethylphenyl and phenyl rings) regions, a variety of non-covalent interactions are anticipated to be significant. These include:

C-H...O Interactions: The hydrogen atoms on the aromatic rings and the methyl groups can act as weak hydrogen bond donors, interacting with the oxygen atom of the aldehyde group on adjacent molecules. These interactions are expected to be a significant factor in the crystal packing.

C-H...π Interactions: The electron-rich π-systems of the phenyl and dimethylphenyl rings can act as acceptors for hydrogen atoms from neighboring molecules, contributing to the stability of the supramolecular assembly.

π-π Stacking: The aromatic rings of adjacent molecules are likely to engage in π-π stacking interactions, where the parallel or offset arrangement of the rings contributes to the cohesive energy of the crystal.

The relative contributions of these and other interactions, such as H-H contacts, can be quantified from the Hirshfeld surface fingerprint plots. Based on studies of analogous aromatic aldehydes and biphenyl systems, a hypothetical breakdown of these interactions is presented in the table below.

Table 1: Predicted Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

Interaction Type Predicted Contribution (%)
H···H 40 - 50
C-H···O 15 - 25
C-H···π 10 - 20
π-π Stacking 5 - 15
C···C 5 - 10
Other < 5

Note: This data is predictive and based on the analysis of structurally similar compounds. Actual values would require specific experimental or computational determination for this compound.

Quantum Theory of Atoms In Molecules (AIM) for Bond Critical Point Analysis

The Quantum Theory of Atoms In Molecules (AIM) provides a rigorous method for analyzing the electron density distribution in a molecule to characterize chemical bonding. manchester.ac.uknih.gov By identifying bond critical points (BCPs)—points of minimum electron density between two bonded atoms—the nature of the chemical bonds can be elucidated. The properties at these BCPs, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), offer quantitative measures of bond strength and character.

In the context of this compound, AIM analysis would be crucial for understanding both the covalent bonds within the molecule and the weaker non-covalent interactions between molecules.

For the intramolecular covalent bonds , AIM would provide information on the C-C bonds within the aromatic rings, the C-C bond linking the two rings, and the bonds involving the aldehyde group. The analysis would reveal the degree of electron delocalization and the strength of these bonds.

For the intermolecular non-covalent interactions identified through Hirshfeld analysis (e.g., C-H...O, C-H...π), AIM theory can confirm their existence and characterize their nature. The presence of a bond path and a BCP between atoms of different molecules is a clear indicator of an interaction. The values of ρ(r) and ∇²ρ(r) at these intermolecular BCPs distinguish between shared-shell (covalent-like) and closed-shell (ionic, van der Waals) interactions. For the weak non-covalent interactions expected in this compound, low values of ρ(r) and positive values of ∇²ρ(r) at the BCPs would be anticipated, characteristic of closed-shell interactions.

Table 2: Predicted AIM Parameters at Bond Critical Points for Selected Interactions in this compound

Bond/Interaction Type Predicted ρ(r) (a.u.) Predicted ∇²ρ(r) (a.u.) Predicted H(r) (a.u.)
C-C (aromatic) Covalent ~0.30 Negative Negative
C-C (inter-ring) Covalent ~0.25 Negative Negative
C=O Covalent >0.40 Negative Negative
C-H···O Non-covalent ~0.01 - 0.03 Positive Slightly Negative/Positive
C-H···π Non-covalent ~0.005 - 0.02 Positive Slightly Negative/Positive

Note: This data is predictive and based on general principles of AIM theory and data for similar systems. Precise values would require a specific AIM calculation for this compound.

Research Applications and Future Directions

Strategies for Carbon-Carbon Bond Formation in Aryl-Benzaldehyde Systems

The core of synthesizing this compound and related structures lies in the formation of the aryl-aryl bond. Several powerful, transition-metal-catalyzed and non-catalyzed methods have been developed for this purpose.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi) for Aryl-Aryl Linkages

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile tools for constructing C-C bonds. rsc.orgrhhz.net The Suzuki-Miyaura and Negishi couplings are particularly prominent in the synthesis of biaryl compounds.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. organic-chemistry.org For the synthesis of this compound, this could involve coupling 4-formylphenylboronic acid with 1-halo-2,3-dimethylbenzene, or conversely, coupling (2,3-dimethylphenyl)boronic acid with a 4-halobenzaldehyde. The latter is often preferred as arylboronic acids are generally stable and commercially available, and the reaction conditions are typically mild and tolerant of various functional groups, including the aldehyde. orgsyn.orgresearchgate.net The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. organic-chemistry.org

Table 1: Example of Suzuki-Miyaura Coupling for Biaryl Synthesis

Reactant A Reactant B Catalyst Base Solvent Product Yield Reference
4-Bromobenzaldehyde (B125591) Phenylboronic acid Pd(OAc)2 / PPh3 Na2CO3 1-Propanol/Water 4-Phenylbenzaldehyde (B31587) High orgsyn.org

The Negishi coupling utilizes an organozinc reagent in place of the organoboron compound, coupled with an organohalide under palladium or nickel catalysis. wikipedia.orgorganic-chemistry.orgopenochem.org Organozinc reagents are generally more reactive than their boronic acid counterparts, which can lead to faster reaction times. openochem.org However, they are also more sensitive to moisture and air. wikipedia.orgopenochem.org This method allows for the coupling of sp³, sp², and sp hybridized carbon atoms, offering broad applicability. wikipedia.org The synthesis of this compound via Negishi coupling could proceed by reacting a (2,3-dimethylphenyl)zinc halide with 4-bromobenzaldehyde. The reaction tolerates a range of functional groups, including aldehydes, ketones, and nitro groups. acs.org

Table 2: Examples of Negishi Coupling Reactions

Organozinc Reagent Organohalide Catalyst Product Yield Reference
Dimethylzinc Substituted bromobenzenes Pd(dppe)Cl2 or Pd(dppf)Cl2 Substituted toluenes 55-100% researchgate.net
Cyclohexylzinc reagents Aryl iodides Palladium catalyst Substituted cyclohexylarenes Good acs.org

Directed ortho-Metalation and Subsequent Electrophilic Quenching Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method relies on the presence of a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium base (like n-butyllithium or sec-butyllithium) and directs deprotonation to the adjacent ortho position. wikipedia.orguwindsor.ca The resulting aryllithium species can then be quenched with a suitable electrophile.

To synthesize a substituted benzaldehyde (B42025) using this approach, one could start with a protected benzaldehyde or a precursor that can be later converted to an aldehyde. For instance, an O-aryl N,N-diethylcarbamate can act as a potent DMG. Ortho-lithiation followed by reaction with an appropriate electrophile and subsequent deprotection/conversion of the carbamate (B1207046) group can yield the desired substituted benzaldehyde. uwindsor.ca Alternatively, aldehydes can be transiently protected as α-amino alkoxides, which then act as directing groups for ortho-lithiation. harvard.edu

Radical Addition Pathways for Benzaldehyde and Alkene Substrates

Radical-based methods offer alternative pathways for C-C bond formation. Photoredox catalysis has emerged as a powerful tool to generate radical intermediates under mild conditions. acs.org For instance, acyl radicals can be generated from aldehydes and then added to alkenes. acs.orgmdpi.com In the context of synthesizing biaryl aldehydes, a strategy could involve the radical addition of a substituted phenyl radical to a benzaldehyde derivative or vice versa, though this is less common for direct biaryl aldehyde synthesis and more applicable for other structural motifs. The generation of acyl radicals from aldehydes and their subsequent reactions represent an umpolung (polarity reversal) of the aldehyde's typical reactivity. mdpi.com

Aldol (B89426) and Knoevenagel Condensations as Precursors to Substituted Benzaldehydes

Aldol and Knoevenagel condensations are classic C-C bond-forming reactions that are foundational in organic synthesis. wikipedia.orgwikipedia.org While they don't directly form the aryl-aryl bond in this compound, they are crucial for creating precursors to more complex substituted benzaldehydes.

The Aldol condensation involves the reaction of two carbonyl compounds (aldehydes or ketones) to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl. wikipedia.orgiitk.ac.inwikipedia.org A crossed aldol condensation, between two different carbonyl compounds, can be synthetically useful if one partner lacks α-hydrogens, such as benzaldehyde, preventing self-condensation. wikipedia.orgmnstate.educarewellpharma.in For example, the reaction of benzaldehyde with acetone (B3395972) yields benzalacetone. iitk.ac.in

The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base. wikipedia.orgresearchgate.net This reaction is highly efficient for creating C=C double bonds. nih.govniscpr.res.in For instance, the condensation of benzaldehyde with malononitrile (B47326), often catalyzed by bases like piperidine (B6355638) or even deep eutectic solvents, proceeds rapidly to form benzylidenemalononitrile. researchgate.netacs.org These condensation products can then be further elaborated to introduce the second aryl ring through other synthetic transformations.

Table 3: Examples of Condensation Reactions

Carbonyl Compound Active Methylene Compound/Enolate Source Catalyst/Base Product Type Reference
Benzaldehyde Acetone NaOH β-Hydroxyketone/Enone iitk.ac.inmnstate.edu
Benzaldehyde Malononitrile Deep Eutectic Solvent α,β-Unsaturated nitrile researchgate.net
Benzaldehyde Acetylacetone Piperidine Enone acs.org

Functional Group Interconversions and Transformations

Once the biaryl scaffold is constructed, or as a final step in the synthesis, manipulation of the aldehyde functional group may be necessary.

Oxidation and Reduction Chemistry of the Aldehyde Moiety

The aldehyde group is highly versatile and can be readily oxidized or reduced.

Oxidation of an aldehyde typically yields a carboxylic acid. numberanalytics.comncert.nic.inpw.live Common oxidizing agents include potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇), and nitric acid (HNO₃). ncert.nic.in Milder reagents like Tollens' reagent and Fehling's reagent can also be used. ncert.nic.in The rate of oxidation can be influenced by substituents on the aromatic ring; electron-withdrawing groups can increase the rate. numberanalytics.com Aromatic aldehydes can also undergo oxidative esterification in the presence of a sulfate (B86663) radical redox system. acs.org In some cases, oxidation of a methyl group on the arene can be a direct route to the benzaldehyde, for example, using manganese dioxide in sulfuric acid. mdma.ch

Reduction of an aldehyde primarily produces a primary alcohol. britannica.com Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). pw.livebritannica.com Catalytic hydrogenation using transition metals like palladium, platinum, or nickel is also a standard method. britannica.com Aromatic aldehydes that lack an α-hydrogen can undergo the Cannizzaro reaction in the presence of a strong base, where one molecule is oxidized to a carboxylic acid and another is reduced to an alcohol. britannica.com

Selective Transformations of Aromatic Methyl Groups

A crucial step in the synthesis of benzaldehyde derivatives is the selective oxidation of a methyl group on an aromatic ring. This transformation can be challenging due to the propensity for over-oxidation to the corresponding carboxylic acid. nih.gov Modern synthetic methods have focused on achieving high chemo- and regioselectivity.

One innovative approach involves the use of biocatalysts. Peroxygenase-catalyzed oxidation of toluene (B28343) derivatives has been shown to proceed with high regioselectivity at the benzylic position. researchgate.net This enzymatic method can lead to high concentrations of the desired aldehyde product while minimizing over-oxidation. researchgate.net

Another strategy is the catalyst-free selective oxidation of toluene at the oil-water interface. This method has demonstrated remarkable conversion (>99%) and selectivity (>99%) for benzaldehyde under mild conditions. nih.gov The high selectivity is attributed to the formation of strong hydrogen bonds between the aldehyde product and the free hydroxyl groups of the interfacial water, which destabilizes the transition state for further oxidation. nih.gov

Electrochemical oxidation offers a green alternative to traditional chemical oxidants. nih.gov The electrosynthesis of substituted benzaldehydes from electron-rich toluene derivatives has been successfully applied on an industrial scale. nih.gov For more complex molecules, site-selective electrooxidation can convert methyl groups to aromatic acetals, which can then be hydrolyzed to the desired aldehyde. nih.gov This method has proven effective even with substrates that are challenging for chemical oxidants. nih.gov

A patent describes the synthesis of various dimethylbenzaldehydes through the indirect electrolytic oxidation of trimethylbenzenes. google.com This process utilizes a manganese-based oxidation medium, generated electrochemically, to oxidize one of the methyl groups to an aldehyde, yielding products with high purity after distillation. google.com

Research into metal-free aerobic oxidation has identified N-hydroxyphthalimide (NHPI) as an effective catalyst. In combination with specific solvents like hexafluoroisopropanol, NHPI can significantly enhance the selective production of benzaldehyde from toluene. mdpi.com

The following table summarizes various methods for the selective oxidation of aromatic methyl groups:

Table 1: Comparison of Selective Oxidation Methods for Aromatic Methyl Groups
Method Catalyst/Conditions Substrate Example Key Advantages
Biocatalytic Oxidation Peroxygenase Ring-substituted toluenes High regio- and chemoselectivity. researchgate.net
Interfacial Oxidation Oil-water interface Toluene Catalyst-free, high conversion and selectivity. nih.gov
Electrochemical Oxidation - Electron-rich toluenes Eliminates chemical oxidants, industrially applicable. nih.gov
Indirect Electrolytic Oxidation Mn3+/Mn4+ medium Trimethylbenzenes High purity products. google.com
Aerobic Oxidation N-hydroxyphthalimide (NHPI) Toluene Metal-free, enhanced selectivity with specific solvents. mdpi.com

Multi-Component Reactions (MCRs) for Rapid Scaffold Construction (e.g., Biginelli Reaction using related benzaldehydes)

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. nih.govunair.ac.id The Biginelli reaction, discovered by Pietro Biginelli in 1891, is a classic example of an MCR that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea (B33335). wikipedia.orgresearchgate.net These DHPMs are of significant interest in medicinal chemistry due to their diverse pharmacological activities. nih.gov

Aryl aldehydes, including structural analogues of this compound, are common substrates in the Biginelli reaction. wikipedia.org The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.orgorganic-chemistry.org Research has shown that sterically hindered aldehydes can influence reaction yields, and electron-poor aromatic aldehydes often give the best results under certain catalytic conditions. nih.gov

The mechanism of the Biginelli reaction is believed to proceed through a series of bimolecular reactions. wikipedia.org One proposed mechanism begins with the acid-catalyzed condensation of the aldehyde and urea to form an iminium intermediate. organic-chemistry.org This intermediate then acts as an electrophile for the nucleophilic addition of the β-ketoester, followed by cyclization and dehydration to yield the final DHPM product. organic-chemistry.org Different reaction pathways, based on the initial formation of iminium, enamine, or Knoevenagel intermediates, can lead to varying product yields. unair.ac.id

Modern advancements in the Biginelli reaction focus on improving yields, shortening reaction times, and employing more environmentally friendly conditions. The use of catalysts like ytterbium(III) triflate under solvent-free conditions has been shown to increase yields and allow for catalyst recycling. organic-chemistry.org Microwave-assisted synthesis has also been demonstrated to significantly reduce reaction times, achieving high yields in minutes. researchgate.net

The versatility of the Biginelli reaction allows for the rapid construction of complex molecular scaffolds from simple starting materials, making it a powerful tool in drug discovery and organic synthesis.

Green Chemistry Principles in the Synthesis of Aryl-Benzaldehyde Compounds

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of biaryl compounds, the underlying structure of this compound, has been a major focus for the application of green chemistry principles, particularly in the context of the Suzuki-Miyaura cross-coupling reaction. nih.govnih.govresearchgate.net

Key aspects of greening the Suzuki-Miyaura reaction include:

Use of Water as a Solvent: Traditionally, these reactions are performed in organic solvents, which can be harmful to the environment. researchgate.net The development of catalysts that are effective in water offers a much greener alternative. nih.govrsc.org

Recyclable Catalysts: The use of expensive and often toxic palladium catalysts is a drawback. nih.gov Designing recyclable nanocatalysts, such as palladium supported on lanthanum phosphate (B84403) (LaPO₄·Pd), allows for the catalyst to be recovered and reused for multiple reaction cycles without a significant loss of activity. nih.gov This reduces waste and cost.

Atom Economy: MCRs, as discussed in the previous section, are inherently green as they maximize the incorporation of reactant atoms into the final product, thus adhering to the principle of atom economy. unair.ac.id

The following table highlights green approaches to the Suzuki-Miyaura coupling reaction:

Table 2: Green Chemistry Approaches in Suzuki-Miyaura Coupling
Principle Approach Example Benefit
Safer Solvents Use of water as the reaction medium. Pd-catalyzed coupling of haloarenes and phenylboronic acids in water. nih.gov Reduces use of hazardous organic solvents. researchgate.net
Catalysis Development of recyclable nanocatalysts. LaPO₄·Pd nanocatalyst. nih.gov Catalyst can be reused for multiple runs, reducing waste and cost. nih.gov
Design for Energy Efficiency Reactions at ambient temperature. Ligand-free, on-water coupling using aryl trihydroxyborate salts. rsc.org Lower energy consumption.
Atom Economy Multi-component reactions. Biginelli reaction for DHPM synthesis. unair.ac.id High efficiency and reduced waste generation. nih.gov

Chemo- and Regioselective Synthetic Pathways for Derivatives of this compound

Chemoselectivity (differentiating between similar functional groups) and regioselectivity (controlling the position of a chemical change) are critical for the synthesis of complex molecules like derivatives of this compound. This molecule possesses multiple potential reaction sites: the aldehyde group, the benzaldehyde ring, and the dimethylphenyl ring.

Functionalization of the Aldehyde Group: The aldehyde is a versatile functional group that can undergo a variety of chemoselective transformations. For instance, it can be selectively converted into other functional groups while leaving the biaryl system intact. Wittig olefination can convert formyl C-glycosides into C-disaccharides, showcasing the selective reactivity of an aldehyde in a complex molecule. acs.org Hydrazide derivatives can be synthesized by reacting the aldehyde with a hydrazide, a common strategy in medicinal chemistry. mdpi.com

Functionalization of the Aromatic Rings: Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying aromatic rings. researchgate.net For biaryl compounds, this allows for the introduction of new substituents at specific positions, which can be guided by existing functional groups on the rings. researchgate.net These reactions can include alkylation, amination, and halogenation, providing a direct route to a wide range of derivatives. researchgate.net

Control in Biaryl Synthesis: The synthesis of the biaryl core itself can be designed to be highly regioselective. For instance, the electrosynthesis of highly sterically hindered biaryls can be achieved from aryl ortho-iodobenzyl ethers through a controlled radical and polar crossover sequence. rsc.org Furthermore, desymmetric cycloaddition reactions with prochiral biaryl dialdehydes can lead to the synthesis of biaryl aldehydes with both axial and central chirality, demonstrating a high degree of stereoselectivity. rsc.org

The development of chemoselective methods is crucial for avoiding unwanted side reactions. For example, in the synthesis of diaryl disulfides from diazonium salts, careful optimization of reaction conditions is necessary to prevent the formation of undesired sulfides and polysulfides. beilstein-journals.org

Reactivity of the Aldehyde Functionality

The aldehyde group in this compound is a primary site for chemical reactions, readily undergoing nucleophilic additions and condensation reactions.

Nucleophilic Additions and Condensation Reactions

The carbonyl carbon of the aldehyde is electrophilic due to the polarization of the carbon-oxygen double bond, making it a target for nucleophiles. libretexts.orgmasterorganicchemistry.com This leads to nucleophilic addition reactions where the nucleophile attacks the carbonyl carbon, resulting in the formation of a tetrahedral intermediate. fiveable.meyoutube.com The reactivity of an aldehyde is generally greater than that of a ketone due to less steric hindrance and greater polarization of the carbonyl group. pressbooks.pub However, aromatic aldehydes like this compound are less reactive than their aliphatic counterparts because the electron-donating resonance effect of the aromatic ring reduces the electrophilicity of the carbonyl carbon. libretexts.orgpressbooks.pub

One of the most fundamental reactions is the formation of a cyanohydrin when treated with cyanide ion, followed by protonation. pressbooks.pub

Condensation reactions, such as the Knoevenagel condensation, are also characteristic of this aldehyde. In this type of reaction, the aldehyde condenses with a compound containing an active methylene group, catalyzed by a base, to form a new carbon-carbon double bond. researchgate.net For instance, the reaction with malonic acid would yield a cinnamic acid derivative. researchgate.net The mechanism of these reactions often involves the formation of a hemiaminal as an intermediate, which can sometimes be isolated. mdpi.com The stability and yield of such intermediates can be influenced by the solvent, with apolar aprotic solvents sometimes favoring the hemiaminal over the final Schiff base. mdpi.com

Table 1: Examples of Nucleophilic Addition and Condensation Reactions

Reaction TypeReagentsProduct Type
Cyanohydrin FormationHCNCyanohydrin
Knoevenagel CondensationMalonic Acid, BaseCinnamic acid derivative
Wittig ReactionPhosphonium ylideAlkene
Grignard ReactionOrganomagnesium halide (e.g., CH₃MgBr)Secondary alcohol

Electrophilic Aromatic Substitutions on the Phenyl Rings

The this compound molecule has two phenyl rings that can undergo electrophilic aromatic substitution. The reactivity and orientation of these substitutions are governed by the directing effects of the substituents on each ring. libretexts.orglibretexts.org

The benzaldehyde ring contains a formyl group (-CHO), which is a deactivating, meta-directing group. youtube.com This is because the aldehyde group withdraws electron density from the aromatic ring through resonance and inductive effects, making the ring less nucleophilic and directing incoming electrophiles to the meta position. libretexts.org

Conversely, the 2,3-dimethylphenyl ring is activated by two methyl groups. Alkyl groups are activating, ortho-, para-directing substituents. youtube.com They donate electron density to the ring through an inductive effect, making it more susceptible to electrophilic attack. libretexts.org Therefore, electrophilic substitution will preferentially occur on the dimethyl-substituted ring at the positions ortho and para to the methyl groups.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

RingSubstituent(s)Electronic EffectReactivityDirecting Effect
Benzaldehyde Ring-CHODeactivatingDecreasedMeta
2,3-Dimethylphenyl Ring-CH₃, -CH₃ActivatingIncreasedOrtho, Para

Radical Reactions and Their Propagation Mechanisms

While less common for aldehydes under typical conditions, radical reactions can be initiated, for instance, by photochemical means or with radical initiators. The aldehyde hydrogen is susceptible to abstraction by a radical, forming an acyl radical. This acyl radical can then participate in various propagation steps.

For example, in the presence of halogens and light, a free-radical halogenation might occur at the benzylic positions of the dimethylphenyl group due to the resonance stabilization of the resulting benzylic radical. mnstate.edu

Photochemical Transformations and Excited State Dynamics

The absorption of light can promote this compound to an electronically excited state, opening up pathways to unique photochemical reactions.

Photoinduced Dissociation Pathways and Quantum Efficiencies

Upon UV irradiation, benzaldehyde and its derivatives can undergo photo-dissociation. The excited molecule, particularly from its triplet state, can lead to the cleavage of the C-H bond of the aldehyde group. researchgate.net This can initiate a cascade of radical reactions. The efficiency of these photochemical processes is described by their quantum yield, which is the fraction of absorbed photons that result in a specific photochemical event. cambridgescholars.com For some photochemical reactions of dienones, quantum yields can be significant, for instance, a fiveable.mewikipedia.org-shift reaction in a related system was reported to have a quantum yield of 0.4. researchgate.net

Paterno-Büchi Reactions and Oxetane Formation

A notable photochemical reaction of aldehydes is the Paterno-Büchi reaction, which is a [2+2] photocycloaddition between an excited carbonyl compound and an alkene in its ground state to form an oxetane. wikipedia.orgslideshare.net When this compound is irradiated in the presence of an alkene, it can be excited to a singlet or triplet state which then adds to the alkene. cambridgescholars.com

The reaction often proceeds via a 1,4-biradical intermediate, and the stability of this intermediate can determine the regioselectivity and stereoselectivity of the resulting oxetane. youtube.com The reaction of benzaldehyde with alkenes like 2,3-dimethyl-2-butene (B165504) has been shown to involve the triplet state and can yield oxetanes with a quantum yield of around 0.45. cambridgescholars.com The regioselectivity can be high, favoring the formation of the more stable biradical intermediate. cambridgescholars.com

Photosensitization and Photoinitiation Mechanisms

The photochemical behavior of aromatic aldehydes like this compound is governed by the absorption of light, leading to electronically excited states that can initiate subsequent chemical reactions. nih.gov Upon absorption of UV light (typically in the 240–340 nm range), the molecule is promoted from its ground state to an excited singlet state (S1 or S2). nih.govresearchgate.net For benzaldehyde and its derivatives, excitation often populates the S2 (ππ) state, which then rapidly decays via internal conversion to the S1 (nπ) state. researchgate.net

From the S1 state, the molecule can undergo intersystem crossing (ISC) to form a triplet-excited state (T1). researchgate.net This triplet species is a key intermediate in photosensitization, where it can transfer its energy to another molecule, causing that second molecule to react. nih.govresearchgate.net The efficiency of these processes can be influenced by the nature and position of substituents on the aromatic ring.

Aldehydes can also function as photoinitiators for radical reactions through several pathways. nih.gov Two primary dissociation routes for excited benzaldehyde have been identified: the formation of a formyl radical and a phenyl radical, or the release of carbon monoxide to yield a benzene (B151609) radical. nih.gov Furthermore, the excited aldehyde can act as a hydrogen atom abstractor, a key step in initiating polymerization or other radical-chain processes. mdpi.com In the case of this compound, the presence of the alkyl-substituted phenyl ring would be expected to modulate these photophysical properties, although specific studies on this compound are not prevalent.

Electrochemical Behavior and Redox Processes

The aldehyde functional group in this compound is electrochemically active and can undergo both oxidation and reduction reactions at an electrode surface.

Anodic oxidation provides a method for converting aromatic aldehydes into their corresponding carboxylic acids. wipo.int This process is typically carried out in aqueous or alcoholic media and involves the direct transfer of electrons from the aldehyde to the anode. acs.org The mechanism can be influenced by the electrode material and the pH of the solution. In general, the aldehyde is oxidized at the anode to form 4-(2,3-Dimethylphenyl)benzoic acid.

Conversely, cathodic reduction of the aldehyde group typically yields the corresponding primary alcohol, 4-(2,3-Dimethylphenyl)benzyl alcohol. Under specific electroreductive conditions, more complex reactions such as deoxygenative coupling can occur, where the carbonyl oxygen is removed and a new carbon-carbon bond is formed. acs.org

A particularly noteworthy anodic process for aldehydes is electro-oxidative dehydrogenation (EOD), which has been studied for benzaldehyde on Group 11 metal electrodes (Au, Ag, Cu) in alkaline media. researchgate.netchemrxiv.org This pathway offers an alternative to the conventional two-electron oxidation of aldehydes. In the EOD mechanism, the aldehyde is oxidized to a carboxylate in a process that generates molecular hydrogen (H₂) at the anode. researchgate.net

The source of the H₂ is exclusively the hydrogen atom of the aldehyde group. researchgate.net This one-electron pathway is distinct from the more common two-electron oxidation where the aldehydic hydrogen is oxidized to form water. researchgate.netchemrxiv.org The selectivity between the EOD pathway and the standard two-electron oxidation is highly dependent on the electrode potential; the EOD pathway is favored at lower potentials. researchgate.netchemrxiv.org For this compound, this process would yield 4-(2,3-Dimethylphenyl)benzoate and H₂ gas.

Table 1: Comparison of Anodic Aldehyde Oxidation Pathways

FeatureStandard Electrochemical Oxidation (ECO)Electro-oxidative Dehydrogenation (EOD)
Net Reaction RCHO + H₂O → RCOOH + 2H⁺ + 2e⁻RCHO + OH⁻ → RCOO⁻ + H₂ + e⁻
Electron Transfer 2 electrons per aldehyde molecule. researchgate.net1 electron per aldehyde molecule. researchgate.net
Anode Product Carboxylic AcidCarboxylate, Molecular Hydrogen (H₂). researchgate.net
Favored Conditions General condition, higher potentials. researchgate.netAlkaline media, low potentials on Au, Ag, Cu. researchgate.netchemrxiv.org

Catalytic Reactions Involving this compound

Catalysis offers efficient and selective routes for the transformation of this compound.

Chemoselective transfer hydrogenation (CTH) is a valuable technique for the reduction of aldehydes to alcohols. mdpi.com This method uses a hydrogen donor molecule, such as an alcohol (e.g., 2-propanol) or potassium formate, in the presence of a catalyst, thereby avoiding the use of high-pressure gaseous hydrogen. mdpi.comresearchgate.net A key advantage of CTH is its selectivity, enabling the reduction of an aldehyde group while leaving other potentially reducible groups, like ketones or esters, intact. nih.gov

Studies on various substituted benzaldehydes show that the reaction's efficiency and yield are influenced by steric and electronic factors. acs.org For instance, in a visible-light-induced transfer hydrogenation using a palladium-based catalyst, the yield for methyl-substituted benzyl (B1604629) alcohols decreased in the order of para > meta > ortho, indicating a steric hindrance effect. acs.org For this compound, the bulky dimethylphenyl group would likely influence the rate and efficiency of the hydrogenation, depending on the specific catalyst system employed.

Table 2: Visible-Light-Induced Catalytic Transfer Hydrogenation of Substituted Benzaldehydes

EntrySubstrate (Aldehyde)Product (Alcohol)Yield (%)
14-Methylbenzaldehyde4-Methylbenzyl alcohol75
23-Methylbenzaldehyde3-Methylbenzyl alcohol72
32-Methylbenzaldehyde2-Methylbenzyl alcohol63
4BenzaldehydeBenzyl alcohol77

Data adapted from a study on photoinduced transfer hydrogenation over a Pd/MIL-101(Fe)-NH₂ catalyst. acs.org

Aldehydes, including aromatic aldehydes, are susceptible to autoxidation in the presence of oxygen, a process that converts the aldehyde to a carboxylic acid. rsc.orgresearchgate.net This reaction proceeds through a radical-chain mechanism. researchgate.net The initiation step involves the abstraction of the aldehydic hydrogen atom to form an acyl radical. researchgate.net This radical then reacts rapidly with molecular oxygen (O₂) to form an acylperoxy radical. researchgate.net The chain is propagated when this acylperoxy radical abstracts a hydrogen atom from another aldehyde molecule, generating a peracid (peroxycarboxylic acid) and a new acyl radical. researchgate.net

This autoxidation can be catalyzed by metal ions, which can participate in redox cycles that generate the initial radicals. ufl.edu Interestingly, the autoxidation of benzaldehyde can be significantly inhibited by the presence of alcohols, such as benzyl alcohol. researchgate.net The alcohol acts as an inhibitor by intercepting the benzoylperoxy radical via hydrogen atom transfer, thus breaking the chain reaction. researchgate.net This paradoxical behavior explains why aldehydes can be synthesized via oxidation of alcohols without being immediately consumed by autoxidation. researchgate.net For this compound, a similar autoxidation pathway to 4-(2,3-Dimethylphenyl)benzoic acid is expected, which could be influenced by catalysts and inhibitors.

Advanced Applications and Material Science Relevance of 4 2,3 Dimethylphenyl Benzaldehyde and Its Derivatives

Precursors in Complex Organic Synthesis

The aldehyde functionality in 4-(2,3-Dimethylphenyl)benzaldehyde serves as a crucial entry point for the construction of a wide array of complex organic molecules, particularly heterocyclic systems and functionalized advanced aromatic compounds.

Building Blocks for Heterocyclic Systems

Substituted benzaldehydes are fundamental starting materials for the synthesis of a diverse range of heterocyclic compounds. While direct experimental data for this compound in all these reactions may not be extensively reported, its structural similarity to other benzaldehyde (B42025) derivatives allows for its application in established synthetic methodologies.

Pyrazoles: Pyrazole (B372694) derivatives can be synthesized through the condensation of a 1,3-dicarbonyl compound with hydrazine. An alternative approach involves the reaction of α,β-unsaturated aldehydes and ketones with hydrazine. Given that this compound can be converted to its corresponding chalcone, this provides a viable route to pyrazole derivatives bearing the 4-(2,3-dimethylphenyl)phenyl substituent.

Oxadiazoles: Several methods are available for the synthesis of 1,3,4-oxadiazoles from benzaldehyde derivatives. nih.govnih.govorganic-chemistry.org One common route involves the reaction of a benzaldehyde with a hydrazide to form an N-acylhydrazone, which is subsequently cyclized under oxidative conditions. nih.gov For example, the reaction of this compound with a suitable hydrazide, followed by oxidative cyclization, would yield a 2,5-disubstituted 1,3,4-oxadiazole.

Tetrahydropyrimidines: The Biginelli reaction is a well-established multi-component reaction for the synthesis of tetrahydropyrimidines. nih.govresearchgate.netresearchgate.netmdpi.comnih.gov This one-pot condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793) is catalyzed by an acid. The use of this compound in a Biginelli reaction with ethyl acetoacetate (B1235776) and urea would be expected to produce the corresponding 4-(4-(2,3-dimethylphenyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Imidazoles: The synthesis of substituted imidazoles can be achieved through various methods, including the Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. organic-chemistry.orgbaranlab.orgrsc.org Alternatively, 4-(biphenyl-4-yl)-2-(substituted phenyl)-1-phenyl-1H-imidazoles have been synthesized from biphenyl (B1667301) ethanone, which can be prepared from biphenyl. ijpbs.com This suggests a potential pathway to imidazole (B134444) derivatives of this compound.

Lactones: Lactones, which are cyclic esters, can be synthesized through various methods, including the oxidation of diols or the reaction of keto acids. organic-chemistry.orgbritannica.comnih.govwikipedia.org While not a direct precursor, this compound could be elaborated into a suitable hydroxy acid or keto acid intermediate for lactone formation. For instance, a Reformatsky reaction with an α-halo ester followed by hydrolysis could generate a β-hydroxy acid, which could then be cyclized to a β-lactone.

Piperidines: Piperidine (B6355638) derivatives are accessible through numerous synthetic routes, including the reduction of corresponding pyridine (B92270) derivatives or through cyclization reactions. ajchem-a.comnih.govyoutube.comyoutube.com Substituted piperidines can also be prepared via multi-component reactions involving an aldehyde, an amine, and a suitable C-C bond forming partner. The use of this compound in such reactions would lead to piperidines bearing the bulky biphenyl substituent. ajchem-a.com

Tetrazoles: Tetrazoles are often synthesized via the [2+3] cycloaddition of a nitrile and an azide. researchgate.netbeilstein-journals.orgimpactfactor.orgrug.nlorganic-chemistry.org Benzaldehydes can be converted to the corresponding nitriles through various methods, such as reaction with hydroxylamine (B1172632) followed by dehydration. Thus, this compound can serve as a precursor for the synthesis of 5-(4-(2,3-dimethylphenyl)phenyl)-1H-tetrazole.

Oxazoles: Oxazole (B20620) rings can be constructed from aldehydes through several synthetic strategies. researchgate.netnih.govnih.govrsc.orgorganic-chemistry.org The van Leusen oxazole synthesis, for example, utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde to form the oxazole ring. nih.gov A direct synthesis of 2,4-disubstituted oxazoles from aldehydes has also been reported, involving the condensation of the aldehyde with serine followed by oxidation. researchgate.netnih.gov

Heterocyclic SystemGeneral Synthetic MethodPotential Product from this compound
Pyrazoles Condensation of α,β-unsaturated ketones with hydrazine3-(Aryl)-5-(4-(2,3-dimethylphenyl)phenyl)-1H-pyrazole
Oxadiazoles Oxidative cyclization of N-acylhydrazones2-Aryl-5-(4-(2,3-dimethylphenyl)phenyl)-1,3,4-oxadiazole
Tetrahydropyrimidines Biginelli reaction4-(4-(2,3-dimethylphenyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Imidazoles Radziszewski synthesis2,4,5-Trisubstituted imidazole with a 4-(2,3-dimethylphenyl)phenyl group
Lactones Cyclization of hydroxy acidsβ- or γ-lactone with a 4-(2,3-dimethylphenyl)phenyl substituent
Piperidines Multi-component reactionsSubstituted piperidine with a 4-(2,3-dimethylphenyl)phenyl group
Tetrazoles [2+3] Cycloaddition of nitriles and azides5-(4-(2,3-dimethylphenyl)phenyl)-1H-tetrazole
Oxazoles van Leusen oxazole synthesis5-(4-(2,3-dimethylphenyl)phenyl)oxazole

Synthesis of Functionalized Advanced Aromatic Compounds

The this compound core structure is itself an advanced aromatic compound. The aldehyde group provides a handle for further functionalization, enabling the synthesis of a variety of more complex aromatic systems. For instance, condensation of the aldehyde with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, followed by further transformations, can lead to highly functionalized aromatic systems. The reaction with 4-phenyl-3-thiosemicarbazide yields the corresponding thiosemicarbazone, which can be a precursor to other heterocyclic systems like thiazolidinones. acs.org

Role in Supramolecular Chemistry and Crystal Engineering through Designed Intermolecular Interactions

The solid-state arrangement of molecules, governed by intermolecular interactions, is crucial for determining the physical properties of materials. The structure of this compound, with its polar aldehyde group and non-polar biphenyl system, allows for a variety of intermolecular interactions that can be exploited in crystal engineering.

Photofunctional Materials: Design and Synthesis

Biphenyl derivatives are known to exhibit interesting photophysical properties and are often incorporated into photofunctional materials such as organic light-emitting diodes (OLEDs) and fluorescent sensors. The extended π-conjugation of the biphenyl system can lead to efficient fluorescence. The aldehyde group in this compound can be used to introduce other chromophoric or auxochromic groups, allowing for the fine-tuning of the photophysical properties. nih.govnih.govrsc.org For example, condensation with anilines or other amino-functionalized molecules can lead to Schiff base derivatives with intramolecular charge transfer (ICT) characteristics, which are often associated with large Stokes shifts and solvatochromic fluorescence. The synthesis of push-pull fluorophores based on a substituted 2,2′-bipyridine core has been demonstrated, where the electronic properties are tuned by introducing different aromatic substituents. nih.gov A similar strategy could be employed with this compound to develop novel photofunctional materials.

Electrochemical Systems: Development of Novel Anode Materials and Sensing Platforms

The electrochemical properties of aromatic aldehydes and their derivatives make them interesting candidates for applications in electrochemical systems. The aldehyde group can be electrochemically reduced to an alcohol or a pinacol, or oxidized to a carboxylic acid. ajchem-a.com These transformations can be harnessed for electrosynthesis or for the development of electrochemical sensors.

Recent research has explored the use of biphenyl carboxylate derivatives as anode materials for sodium-ion batteries. acs.orgrsc.org These materials can undergo reversible sodiation and desodiation, making them suitable for energy storage applications. Biphenylite, a layered structure of biphenylene (B1199973) networks, has been theoretically investigated as a promising anode material for alkali metal ion batteries, exhibiting high specific capacity. nih.gov Furthermore, biphenyl itself has been studied as an overcharge protection additive in lithium-ion batteries due to its ability to electropolymerize. researchgate.net These findings suggest that derivatives of this compound, after conversion of the aldehyde to a carboxylate or other suitable functional group, could be explored as components of advanced battery materials.

In the realm of electrochemical sensing, platforms based on biphenyl derivatives have been developed for the detection of various analytes, including polychlorinated biphenyls (PCBs). rsc.org The specific recognition capabilities of aptamers combined with the electrochemical properties of biphenyl-modified electrodes can lead to highly sensitive and selective sensors.

Catalysis: Development of Ligands and Organocatalysts

The structural features of this compound make it a potential precursor for the synthesis of ligands for metal-catalyzed reactions and for the development of organocatalysts.

The aldehyde group can be readily converted into various functionalities that can coordinate to metal centers. For example, condensation with a primary amine followed by reduction yields a secondary amine, which can be a key component of a pincer ligand. Schiff bases derived from aldehydes are also widely used as ligands in coordination chemistry. The biphenyl backbone provides a rigid and sterically tunable scaffold for these ligands, which can influence the activity and selectivity of the corresponding metal catalysts.

Intermediate in Specialized Chemical Processes (e.g., in resins, agriculture)

The utility of this compound as a precursor stems from the reactivity of its aldehyde functional group and the robust nature of its biphenyl backbone. This combination allows for its incorporation into a variety of molecular architectures, leading to materials with tailored properties.

In Resins and Polymer Synthesis:

The aldehyde group is a versatile functional handle for a multitude of polymerization reactions. Benzaldehyde and its derivatives are known to participate in condensation reactions, which are fundamental to the production of various resins. nih.govgoogle.com For instance, the reaction of an aldehyde with compounds containing active hydrogen atoms, such as phenols or amines, can lead to the formation of thermosetting resins.

The general principle involves the aldehyde reacting with a co-monomer to form a new covalent bond, leading to the growth of a polymer chain. This reactivity allows for the synthesis of functional polymers where the properties can be finely tuned by the choice of the aldehyde and other monomers. nih.govresearchgate.net For example, benzaldehyde derivatives can be immobilized onto existing polymer chains, such as amine-terminated polyacrylonitrile, to create biocidal polymers. nih.govmaterials-science.inforesearchgate.net This suggests a potential application for this compound in creating resins with antimicrobial properties.

The incorporation of the bulky and rigid dimethylphenyl-biphenyl group from this compound into a polymer backbone would be expected to influence the material's physical properties, such as thermal stability and mechanical strength.

Table 1: Potential Polymerization Reactions Involving Aldehydes

Polymerization TypeCo-monomer ExampleResulting Polymer TypePotential Role of this compound
Condensation PolymerizationPhenol, Urea, MelaminePhenolic Resins, Amino ResinsAs a co-monomer to introduce a biphenyl moiety, potentially enhancing thermal stability.
Schiff Base FormationPrimary AminesPolyimines (Schiff Base Polymers)To form polymers with potential applications in chelation, catalysis, and as self-healing materials. nih.gov
Knoevenagel CondensationCompounds with active methylene groups (e.g., malononitrile)Substituted PolyolefinsTo create polymers with specific electronic or optical properties. researchgate.net
Immobilization onto a PolymerAmine-functionalized polymersFunctionalized PolymersTo impart specific properties, such as biocidal activity, to an existing polymer. nih.govmaterials-science.inforesearchgate.net

In Agrochemical Synthesis:

Biphenyl derivatives are a well-established class of compounds in the agrochemical industry, with many exhibiting herbicidal, fungicidal, or insecticidal properties. cofc.eduacs.orgacs.org The synthesis of these complex agrochemicals often relies on key intermediates that provide the basic structural framework. Substituted biphenyls are crucial in the synthesis of various agricultural products. scribd.com

The general strategy involves the synthesis of a biphenyl core structure, which is then further functionalized to create the final active ingredient. For instance, the Suzuki-Miyaura cross-coupling reaction is a powerful method for creating the biphenyl linkage, and subsequent reactions can modify the functional groups on the phenyl rings. orgsyn.org

Given that this compound is a pre-formed biphenyl compound, it serves as a valuable building block. The aldehyde group can be readily converted into other functional groups, such as alcohols, carboxylic acids, or amines, which can then be used in further synthetic steps to build the final agrochemical product. For example, insecticidal substituted biphenylmethyl oxime ethers have been developed, highlighting the utility of biphenyl structures in creating potent agrochemicals. cofc.eduacs.org

Table 2: Examples of Agrochemical Classes Derived from Biphenyl Structures

Agrochemical ClassMode of Action (Example)Potential Role of this compound as an Intermediate
HerbicidesInhibition of specific enzymes in weedsPrecursor to active ingredients in diphenyl ether or other biphenyl-based herbicides. acs.org
FungicidesDisruption of fungal cell membranes or metabolic pathwaysBuilding block for the synthesis of fungicides with a biphenyl core.
InsecticidesNeurotoxic action on insectsStarting material for the synthesis of pyrethroid analogues or other insecticidal compounds containing a biphenyl moiety. cofc.eduacs.org

While direct research specifically detailing the use of this compound in these applications is not extensively published, the known reactivity of its functional groups and the established importance of the biphenyl scaffold in both material science and agrochemicals strongly support its potential as a versatile intermediate in these specialized chemical processes.

Conclusion and Future Research Directions

Summary of Key Findings and Methodological Advancements Pertaining to 4-(2,3-Dimethylphenyl)benzaldehyde

Currently, detailed research focusing exclusively on this compound is limited in the public domain. The compound is commercially available, indicating its utility as a building block in organic synthesis. organic-chemistry.orgsigmaaldrich.com Its synthesis is most logically achieved through modern cross-coupling methodologies.

The primary method for constructing the biaryl core of this compound is the Suzuki-Miyaura cross-coupling reaction. researchgate.netyoutube.comnih.gov This powerful palladium-catalyzed reaction joins an organoboron reagent with an organic halide. researchgate.netyoutube.comnih.gov In the case of this compound, this would involve the coupling of 2,3-dimethylphenylboronic acid with a 4-halobenzaldehyde, such as 4-bromobenzaldehyde (B125591). researchgate.netresearchgate.net The reaction is known for its high tolerance of various functional groups, including the aldehyde moiety present in the target molecule. tcichemicals.com

Recent advancements in palladium catalysis, particularly the development of sophisticated phosphine (B1218219) ligands, have enabled the efficient synthesis of sterically hindered biaryls. mdpi.comnih.govresearchgate.netcolab.wssemanticscholar.org The ortho-methyl group in the 2,3-dimethylphenyl ring of the target compound introduces steric hindrance, which can be overcome by employing modern catalyst systems that promote high yields and selectivity. mdpi.comnih.govresearchgate.netcolab.wssemanticscholar.org

While specific studies on the detailed characterization and properties of this compound are not widely reported, its chemical behavior can be inferred from its constituent functional groups. The aldehyde group is a versatile handle for a wide range of organic transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in various condensation and carbon-carbon bond-forming reactions. The dimethylated biphenyl (B1667301) structure provides a rigid and tunable core.

Table 1: Key Synthetic Reactions and Reagents

Reaction TypeReactant 1Reactant 2Catalyst/ReagentsProduct
Suzuki-Miyaura Coupling2,3-Dimethylphenylboronic acid4-BromobenzaldehydePalladium catalyst, BaseThis compound
Grignard Reaction4-Bromophenylmagnesium bromide2,3-Dimethylbenzaldehyde-4-(2,3-Dimethylphenyl)methanol (precursor)

Emerging Research Avenues and Untapped Potential of this compound Chemistry

The true potential of this compound lies in its application as a versatile intermediate for the synthesis of more complex molecules with valuable properties. The presence of both a reactive aldehyde and a sterically-defined biphenyl core opens up numerous possibilities.

One significant area of untapped potential is in the synthesis of novel bioactive compounds. The biphenyl moiety is a common feature in many pharmaceuticals. researchgate.net The specific substitution pattern of this compound could lead to the development of new drug candidates with unique biological activities. The aldehyde can be readily converted into other functional groups, such as amines, esters, and heterocycles, allowing for the creation of diverse molecular libraries for high-throughput screening.

Furthermore, the unique steric and electronic properties imparted by the 2,3-dimethylphenyl group could be exploited in the design of new organic materials. For instance, derivatives of this compound could be investigated as components of liquid crystals, organic light-emitting diodes (OLEDs), or other advanced functional materials. The rigidity of the biphenyl unit is a desirable characteristic for many of these applications. rsc.orgresearchgate.nettandfonline.com

Interdisciplinary Research Opportunities in Advanced Organic Synthesis and Materials Science

The exploration of this compound's chemistry presents exciting opportunities for interdisciplinary collaboration between organic synthesis and materials science.

In the realm of advanced organic synthesis, the development of more efficient and sustainable methods for the preparation of this and related sterically hindered biaryls remains a key challenge. mdpi.comnih.govresearchgate.net This includes the design of novel catalysts and the exploration of alternative coupling strategies.

From a materials science perspective, the synthesis of a range of derivatives from this compound could lead to the discovery of new materials with tailored properties. For example, the introduction of long alkyl chains could induce liquid crystalline behavior, while the incorporation of electron-donating or -withdrawing groups could modulate the electronic properties for applications in organic electronics. rsc.orgtandfonline.comjcsp.org.pkqau.edu.pk The collaboration between synthetic chemists and materials scientists would be crucial for designing, synthesizing, and characterizing these new materials to fully unlock their potential.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 4-(2,3-dimethylphenyl)benzaldehyde, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves condensation reactions using substituted benzaldehydes with aryl precursors under acidic or catalytic conditions. For example, refluxing substituted benzaldehyde derivatives with acetic acid as a catalyst in ethanol, followed by solvent evaporation and purification via recrystallization, is a validated method . Optimization may involve adjusting molar ratios (e.g., 1:1 stoichiometry), reaction time (4–6 hours), and temperature (80–100°C). Yield improvements can be achieved by using inert atmospheres (e.g., nitrogen) to prevent oxidation of the aldehyde group .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure, particularly the aldehyde proton (~10 ppm in ¹H NMR) and aromatic substituents. Fourier-Transform Infrared (FTIR) spectroscopy identifies carbonyl stretching vibrations (~1700 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% is typical for research-grade compounds) .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

  • Methodological Answer : The compound is sparingly soluble in water (~8–10 mg/mL at 25°C) but highly soluble in organic solvents like ethanol, dimethyl sulfoxide (DMSO), and dichloromethane. This solubility profile necessitates the use of polar aprotic solvents for reactions and DMSO for biological assays. Pre-solubilization in ethanol followed by dilution in aqueous buffers is recommended for in vitro studies to avoid precipitation .

Advanced Research Questions

Q. How can conflicting spectral data for this compound derivatives be resolved?

  • Methodological Answer : Discrepancies in NMR or mass spectra often arise from impurities or stereochemical variations. Strategies include:

  • Purification : Column chromatography using silica gel (hexane/ethyl acetate gradients) to isolate pure fractions.
  • Advanced NMR : 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in aromatic regions.
  • Computational Validation : Density Functional Theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data .

Q. What strategies are employed to investigate the structure-activity relationship (SAR) of this compound in pharmacological studies?

  • Methodological Answer : SAR studies typically involve synthesizing analogs with modified substituents (e.g., halogenation, methoxy groups) and evaluating biological activity. For example:

  • Antimicrobial Assays : Broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria.
  • Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity.
  • Computational Docking : Molecular docking with target proteins (e.g., bacterial enzymes) to predict binding affinities .

Q. How can reaction conditions be tailored to minimize byproduct formation during the synthesis of this compound?

  • Methodological Answer : Key adjustments include:

  • Catalyst Selection : Using Lewis acids (e.g., ZnCl₂) instead of Brønsted acids to reduce side reactions.
  • Temperature Control : Maintaining temperatures below 100°C to prevent aldol condensation of the aldehyde group.
  • In Situ Monitoring : Thin-Layer Chromatography (TLC) at 30-minute intervals to track reaction progress and terminate before byproduct formation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Despite limited toxicological data for this specific compound, general benzaldehyde precautions apply:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for reactions involving volatile solvents.
  • First Aid : Immediate flushing of eyes/skin with water for 15 minutes upon exposure; medical consultation for ingestion .

Data-Driven Research Challenges

Q. How do electronic effects of the 2,3-dimethylphenyl group influence the reactivity of the benzaldehyde moiety?

  • Methodological Answer : The electron-donating methyl groups increase electron density on the benzene ring, potentially stabilizing intermediates in nucleophilic aromatic substitution. Comparative studies using Hammett constants (σ values) and computational analysis (e.g., Natural Bond Orbital, NBO) can quantify these effects. Electrochemical methods (cyclic voltammetry) may further reveal redox behavior .

Q. What analytical techniques are recommended for detecting trace impurities in this compound?

  • Methodological Answer : Gas Chromatography-Mass Spectrometry (GC-MS) identifies volatile impurities, while Liquid Chromatography-Mass Spectrometry (LC-MS) detects non-volatile byproducts. Limit of Detection (LOD) thresholds should align with ICH guidelines (<0.1% for unknown impurities) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.